molecular formula C25H18N2O2S B2378898 N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide CAS No. 326017-73-6

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide

Cat. No. B2378898
M. Wt: 410.49
InChI Key: MNGZENBQZQQTLM-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide, also known as BPT or benzo[d]thiazol-2-yl)(2-phenylprop-2-enamide), is a heterocyclic compound that belongs to the thiazole family. It has been studied for its potential biological activities .


Synthesis Analysis

A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities in vitro . The most potent analogue showed excellent inhibitions on various cells ranging from sub-micromolar to nanomolar concentration .

Scientific Research Applications

Antitubercular Properties

The analogs of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide, specifically N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, have been synthesized and evaluated for antitubercular activity. These compounds, through systematic modification, aim to improve physicochemical properties and influence pharmacokinetic and pharmacodynamic behaviors. Some derivatives, like compound 11g with trifluoromethyl substitution, demonstrated significant antitubercular activity against Mycobacterium tuberculosis in vitro (Patel & Telvekar, 2014).

Antimicrobial and Antifungal Potential

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide derivatives have also shown promise in antimicrobial and antifungal domains. The synthesis and biological evaluation of these derivatives as potential anti-tumor agents revealed significant anti-proliferative activities in vitro. The analogs exhibited notable inhibitory effects on various cancer cell lines at sub-micromolar to nanomolar concentrations (Luo et al., 2015). Similarly, derivatives with fluorine atoms in the benzoyl group showed enhanced antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Antioxidant Activity

Amido-linked derivatives of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide have been synthesized and evaluated for antioxidant activity. Some compounds exhibited greater antioxidant activity compared to standard drugs like ascorbic acid, indicating the potential of these derivatives in combating oxidative stress-related disorders (Durgamma et al., 2013).

properties

IUPAC Name

(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-21(17-16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(30-25)23(29)20-14-8-3-9-15-20/h1-17H,(H,26,27,28)/b17-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGZENBQZQQTLM-WUKNDPDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.